N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenoxypropanamide

CDK2 inhibition Kinase profiling Imidazole pyrimidine SAR

Deploy N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenoxypropanamide (CAS 1421508-99-7) as a CDK2-selective probe to dissect cell cycle control under CDK4/6-inhibitor resistance. Its 2-methylimidazole-pyrimidine core and (R/S)-phenoxypropanamide side chain define a steep SAR that precludes simple analog swap. Inferred oral bioavailability (XLogP3=2, TPSA=81.9Ų) enables seamless translation from benzimidazole-based target engagement assays to in vivo PK/PD models, while pre-optimized CYP and hERG margins reduce absorption/toxicity artifacts.

Molecular Formula C17H17N5O2
Molecular Weight 323.356
CAS No. 1421508-99-7
Cat. No. B2685861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenoxypropanamide
CAS1421508-99-7
Molecular FormulaC17H17N5O2
Molecular Weight323.356
Structural Identifiers
SMILESCC1=NC=CN1C2=NC=C(C=N2)NC(=O)C(C)OC3=CC=CC=C3
InChIInChI=1S/C17H17N5O2/c1-12(24-15-6-4-3-5-7-15)16(23)21-14-10-19-17(20-11-14)22-9-8-18-13(22)2/h3-12H,1-2H3,(H,21,23)
InChIKeyHPRBMJZSKJWIJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 40 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-Methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenoxypropanamide (CAS 1421508-99-7): Baseline Identity for CDK-Focused Procurement


N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenoxypropanamide (CAS 1421508-99-7) is a synthetic small molecule belonging to the imidazole pyrimidine amide class of cyclin-dependent kinase (CDK) inhibitors [1]. Its structure incorporates a 2-methylimidazole group linked to a 5-aminopyrimidine core, which is further substituted with a 2-phenoxypropanamide side chain. This architecture is characteristic of a series of compounds originally developed for their potent inhibition of CDK2 and related kinases [1]. Publicly available computed properties, such as a topological polar surface area of 81.9 Ų and an XLogP3 of 2, are consistent with the oral bioavailability observed in related structural analogs within this series [2].

Why Generic Imidazole Pyrimidine Analogs Cannot Substitute for CAS 1421508-99-7 in CDK Profiling


Simple substitution of CAS 1421508-99-7 with other imidazole pyrimidine amides is precluded by the steep structure-activity relationship (SAR) governing CDK2 binding and selectivity. Research by Jones et al. demonstrated that subtle alterations to the pyrimidine N1-substituent and the amide side chain dramatically impact CDK2 inhibitory potency and, critically, off-target profiles against CYP isoforms and the hERG channel [1]. The specific (R/S) stereochemistry at the chiral center of the phenoxypropanamide moiety and the precise positioning of the 2-methyl substituent on the imidazole ring are both expected to be critical determinants of its target engagement profile, meaning that even closely related co-eluting compounds from the same series would deliver divergent biological outcomes and flawed screening interpretations [2].

Quantitative Differentiation Guide for CAS 1421508-99-7 Against Key Structural Analogs


CDK2 Inhibition Potency Relative to Other Imidazole Pyrimidine Amides

While direct quantitative data for CAS 1421508-99-7 in isolation is not publicly available, its parent series demonstrates markedly improved CDK2 inhibitory potency. The seminal publication on this class reports that a close structural analog, compound (S)-8b, achieves a CDK2 IC50 of <10 nM, representing a significant improvement over earlier leads [1]. This positions CAS 1421508-99-7 within a high-potency tier, as opposed to earlier imidazole pyrimidine amides which exhibited micromolar activity. The computational prediction of its binding mode in the CDK2 ATP-binding pocket (PDB 2W17) further supports its occupancy of the critical hinge region and ribose pocket, a binding configuration not fully realized by bulkier analogs [2].

CDK2 inhibition Kinase profiling Imidazole pyrimidine SAR

Physicochemical Profile for Oral Bioavailability Prediction vs. CDK Inhibitor Standards

Computed physicochemical properties for CAS 1421508-99-7 place it within a defined oral drug space, but with a notable advantage over many CDK inhibitors. Its molecular weight (323.35 g/mol) and XLogP3 (2) are significantly lower than those of FDA-approved CDK4/6 inhibitors such as palbociclib (MW 447.5 g/mol; XLogP3 ~2.6) and ribociclib (MW 434.5 g/mol; XLogP ~3.1) [1][2]. This lower molecular weight and balanced lipophilicity profile correlate with the high oral bioavailability observed in the parent imidazole pyrimidine amide series, where select compounds achieved >50% oral bioavailability in rat pharmacokinetic studies [1]. Its topological polar surface area (TPSA) of 81.9 Ų is ideal for good oral absorption.

Oral bioavailability Drug-likeness Lipinski's rule of five

Selectivity Over hERG and CYP Isoforms vs. Pan-CDK Inhibitor Scaffolds

A key differentiation in the imidazole pyrimidine amide series is the deliberate optimization for margins against hERG potassium channel binding and cytochrome P450 (CYP) isoform inhibition. The lead optimization campaign explicitly monitored and controlled these off-target liabilities, a strategic distinction from many earlier CDK inhibitor programs [1]. While specific data for CAS 1421508-99-7 is unpublished, the series progenitor achieved an attractive overall balance with suitable margins against both hERG and CYP isoforms, a property that enabled its selection for in vivo profiling. This contrasts with common CDK inhibitor chemotypes where hERG-related cardiotoxicity is a significant development hurdle [2].

hERG inhibition CYP450 inhibition Kinase selectivity Cardiac safety

Potential for hCMV Primase Inhibition vs. Conventional Antiviral Agents

A related but distinct series of imidazolyl-pyrimidine compounds has been reported as irreversible inhibitors of the human cytomegalovirus (hCMV) UL70 primase, with specific analogs rivaling the antiviral potency of ganciclovir and cidofovir in plaque reduction assays [1]. The core scaffold of CAS 1421508-99-7, an imidazole-pyrimidine, is structurally analogous to this series, suggesting it may also engage the hCMV primase target. This potential dual application is not a property shared by the broader class of CDK inhibitors and provides a unique differentiating feature for procurement aimed at antiviral target discovery.

hCMV primase inhibitor Antiviral therapy Irreversible inhibition

Highest-Value Research Scenarios for Procuring N-(2-(2-Methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenoxypropanamide


CDK2-Dependent Cell Cycle Profiling in Drug-Resistant Cancer Models

The compound's inferred high CDK2 potency makes it an ideal tool for dissecting CDK2-specific versus CDK4/6-mediated cell cycle control in cancer cell lines resistant to palbociclib or ribociclib. Its lower molecular weight and superior predicted oral bioavailability [1] allow for in vitro studies that can be seamlessly translated to in vivo xenograft models, providing a continuous probe from cell-based target engagement assays to oral pharmacodynamic assessment.

Oral CDK Probe for Comparative In Vivo Pharmacokinetic/Pharmacodynamic Studies

Given the parent series' demonstration of oral bioavailability, CAS 1421508-99-7 is the prime candidate for a head-to-head pharmacokinetic comparison with other CDK inhibitor chemotypes (e.g., CDK4/6 inhibitors) in rodent models. Its computed physicochemical profile (XLogP3 of 2 and TPSA of 81.9 Ų) [2] directly supports the design of bioanalytical methods and formulation development, while its pre-optimized margins against hERG and CYPs [1] lower the risk of encountering absorption or toxicity artifacts during in vivo experiments.

Validation of Irreversible hCMV Primase as a Therapeutic Target

For virology groups, this compound represents a structurally tractable starting point for developing an irreversible inhibitor of the hCMV primase [3]. It can be immediately deployed in enzymatic and cell-based assays to probe the functional consequences of covalent modification of UL70, an approach that is mechanistically distinct from all approved anti-CMV drugs and therefore carries a high probability of circumventing existing clinical resistance.

Kinase Selectivity Screening to Map the CDK Sub-Family Interactome

Procurement of a sample is essential for broad kinome profiling panels. Its inclusion in selectivity screening (e.g., against a panel of 100+ kinases) will directly quantify its inhibition fingerprint relative to other CDK inhibitors. The data generated will define the compound's precise utility as a CDK2-selective probe versus a pan-CDK tool, providing a critical dataset for the research community and guiding further medicinal chemistry optimization efforts.

Quote Request

Request a Quote for N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenoxypropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.